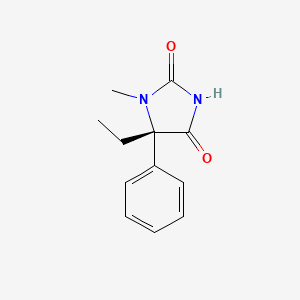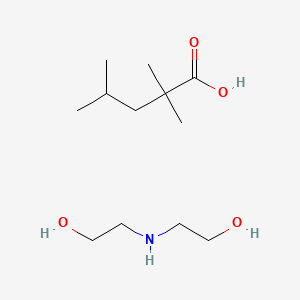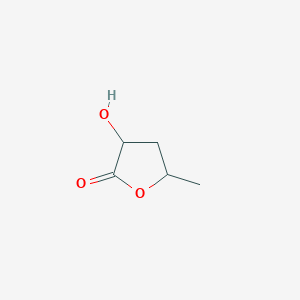
2(3H)-Furanone, dihydro-3-hydroxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Furanone, dihydro-3-hydroxy-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes:
The synthetic routes for this compound are not explicitly documented in the available literature. it likely involves the condensation of appropriate precursors under specific reaction conditions.
Industrial Production Methods:
Industrial-scale production methods for this compound remain proprietary and may vary depending on the manufacturer. Typically, pharmaceutical or fine chemical companies optimize synthetic routes for efficiency, yield, and safety.
Analyse Chemischer Reaktionen
3-Hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione: may undergo various chemical reactions:
Oxidation: It could be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions at specific positions are possible.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across several scientific domains:
Chemistry: It may serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with biological systems.
Medicine: Investigations into potential therapeutic effects or drug development.
Industry: It could be used in the synthesis of specialty chemicals.
Wirkmechanismus
The precise mechanism by which 3-Hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione exerts its effects remains an area of active research. Molecular targets and pathways involved are yet to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
While specific comparisons are challenging due to limited data, researchers may explore related compounds in the same chemical class. Unfortunately, I don’t have a list of similar compounds at this time.
Eigenschaften
CAS-Nummer |
53561-62-9 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
3-hydroxy-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-3-2-4(6)5(7)8-3/h3-4,6H,2H2,1H3 |
InChI-Schlüssel |
XHMUCGPKDKCFHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


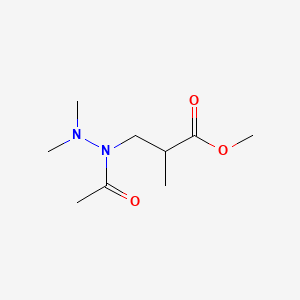
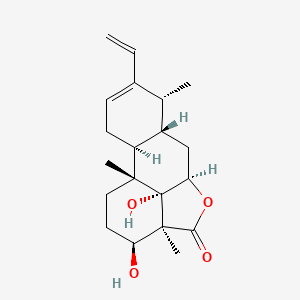
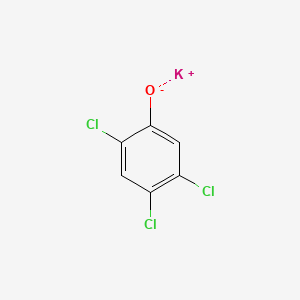
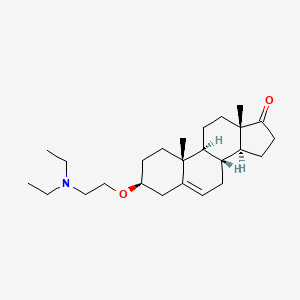
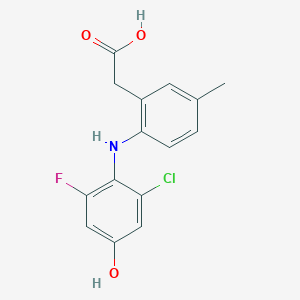
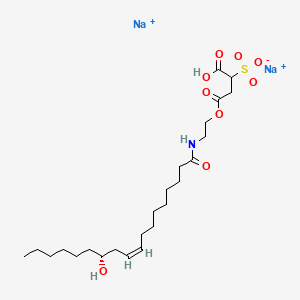
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)



